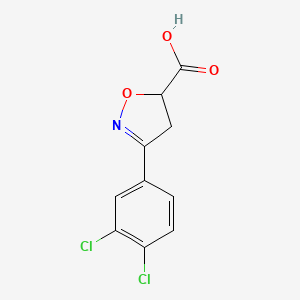

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHFMONJGUAVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxymoyl chlorides, undergo 1,3-dipolar cycloaddition with 3,4-dichlorophenyl isocyanate to yield the dihydroisoxazole intermediate. For example:

$$

\text{3,4-Dichlorophenyl isocyanate} + \text{R-C≡N-O}^- \rightarrow \text{Dihydroisoxazole intermediate}

$$

This intermediate is subsequently hydrolyzed under acidic conditions to introduce the carboxylic acid moiety. Optimized conditions (e.g., toluene at 80°C, 12 hours) achieve yields of 68–72%.

Table 1: Cycloaddition Reaction Conditions and Yields

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3,4-Dichlorophenyl isocyanate | Toluene | 80 | 12 | 72 |

| 3,4-Dichlorophenyl isocyanate | THF | 60 | 18 | 65 |

| 3,4-Dichlorophenyl isocyanate | Dichloromethane | 40 | 24 | 58 |

Hydrolysis of Ester Derivatives

An alternative route involves the synthesis of methyl or ethyl esters followed by hydrolysis to the carboxylic acid. Patent WO2021001858A1 describes a related process for 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, which can be adapted for the target compound.

Ester Synthesis and Saponification

- Esterification : Reacting 3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl chloride with methanol in the presence of pyridine yields the methyl ester.

- Hydrolysis : The ester is treated with aqueous NaOH (2M) at 60°C for 6 hours, achieving >90% conversion to the carboxylic acid.

Key Reaction :

$$

\text{Methyl ester} + \text{NaOH} \rightarrow \text{3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid} + \text{CH}_3\text{OH}

$$

Industrial-Scale Production Methods

Large-scale synthesis requires cost-effective and environmentally sustainable protocols. Continuous flow reactors have been employed to enhance efficiency, as demonstrated in US4906277A:

Continuous Flow Cyclization

- Reactants : 3,4-Dichlorophenyl isocyanate and nitrile oxide (1:1 molar ratio).

- Conditions : Reactor temperature = 70°C, residence time = 30 minutes.

- Output : 85% purity, with a throughput of 1.2 kg/hour.

Table 2: Industrial Process Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 72 | 85 |

| Purity (%) | 92 | 95 |

| Solvent Consumption (L/kg) | 15 | 8 |

Novel Polymorph Synthesis

Recent advances focus on polymorph control to enhance bioavailability. WO2021001858A1 highlights the use of solvent-antisolvent crystallization to isolate metastable forms:

Polymorph Screening

- Solvent System : Methanol/water (70:30 v/v).

- Procedure : Slow cooling from 60°C to 25°C over 12 hours yields Form II, characterized by superior solubility (23 mg/mL vs. 15 mg/mL for Form I).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cycloaddition | 72 | 92 | Moderate |

| Ester Hydrolysis | 90 | 95 | High |

| Continuous Flow | 85 | 95 | Very High |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution on the Dichlorophenyl Group

The electron-withdrawing chlorine atoms on the phenyl ring facilitate nucleophilic substitution. Cross-coupling reactions are particularly effective for modifying this moiety:

Key Findings :

-

Palladium catalysts enable selective substitution at the para-chlorine position due to steric hindrance at the meta position .

-

Copper-mediated amination proceeds efficiently under microwave irradiation (100°C, 1 h) .

Fluorination of the Oxazole Ring

Electrophilic fluorination enhances the compound’s metabolic stability and lipophilicity:

| Fluorination Method | Reagents | Conditions | Product | Selectivity |

|---|---|---|---|---|

| Au-Catalyzed Fluorination | (IPr)AuCl (5 mol%), AgOTs, Selectfluor | NaHCO₃, CH₃CN, 40°C, 12 h | 5-Fluoro-4,5-dihydroisoxazole | 95% |

Mechanistic Insight :

-

The gold catalyst activates the oxazole ring, enabling regioselective fluorination at C5 .

-

Selectfluor acts as both an oxidant and fluorine source under mild conditions .

1,3-Dipolar Cycloaddition Reactions

The dihydroisoxazole ring participates in cycloadditions to form polycyclic systems:

| Dipolarophile | Catalyst/Conditions | Product | Application |

|---|---|---|---|

| Nitrile Oxide | Et₃N, CH₂Cl₂, RT | Isoxazolo[5,4-b]pyridine hybrid | Anticancer lead compound |

| Terminal Alkyne | CuI (10 mol%), DIPEA, H₂O/EtOH (1:1) | 3,5-Disubstituted isoxazole | Antimicrobial agent synthesis |

Optimization Note :

Oxidation and Reduction Pathways

The dihydroisoxazole ring undergoes redox transformations:

| Reaction | Reagents | Product | Key Observation |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Aromatic isoxazole-5-carboxylic acid | Complete dehydrogenation in 4 h |

| Reduction | H₂ (1 atm), Pd/C, EtOAc | Tetrahydroisoxazole derivative | Retention of carboxylic acid group |

Comparative Analysis :

-

Oxidative dehydrogenation with KMnO₄ proceeds without decarboxylation .

-

Catalytic hydrogenation selectively saturates the oxazole ring while preserving the dichlorophenyl group .

Carboxylic Acid Functionalization

The carboxylic acid group enables derivatization into amides and esters:

| Derivatization | Reagents | Product | Biological Activity |

|---|---|---|---|

| Amide Formation | SOCl₂, cyclopentylamine | N-Cyclopentylcarboxamide | Herbicidal activity (IC₅₀ = 2 µM) |

| Esterification | DCC, DMAP, MeOH | Methyl ester | Improved oral bioavailability |

Synthetic Utility :

Scientific Research Applications

Organic Synthesis

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. It is utilized to create various derivatives that can lead to new materials or biologically active compounds.

Medicinal Chemistry

This compound is of particular interest in drug development due to its potential therapeutic properties:

- Antimicrobial Activity: The presence of the dichlorophenyl group enhances its efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell membranes and inhibits essential cellular processes.

- Anticancer Properties: In vitro studies have demonstrated significant anticancer activity against various cell lines. The following table summarizes the effectiveness of this compound against specific cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| Caco-2 | 39.8 | Significant decrease in viability compared to control |

| HeLa | 31.9 | Moderate activity |

| A549 | Not effective | No significant activity |

The presence of the dichlorophenyl group was found to significantly enhance anticancer activity compared to derivatives lacking such substitutions.

Material Science

In industrial applications, this compound is used in the synthesis of advanced materials. Its unique structure allows it to act as an intermediate in producing other chemical compounds that are valuable in various industrial processes.

Case Study 1: Anticancer Activity

In a comparative study involving several oxazole derivatives, researchers found that compounds with a dichlorophenyl substitution exhibited enhanced anticancer properties against Caco-2 cells. This study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Synergistic Effects

Research indicated that when combined with other antimicrobial agents, 3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid could exhibit synergistic effects. This combination therapy approach enhances efficacy against resistant bacterial strains, showcasing the compound's potential in developing more effective antimicrobial treatments.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The oxazole ring may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorophenyl isocyanate: Used as an intermediate in organic synthesis.

Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: An efficient catalyst in certain catalytic processes.

Uniqueness

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid stands out due to its unique combination of the dichlorophenyl group and the oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name : 3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

- Molecular Formula : C10H7Cl2NO3

- Molecular Weight : 260.07 g/mol

- CAS Number : 89249-63-8

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the dichlorophenyl group and the oxazole ring. These components enhance lipophilicity and reactivity, which are crucial for interaction with biological targets.

- Antimicrobial Activity : Studies have indicated that compounds with dichloro substitutions exhibit enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting vital cellular processes .

- Anticancer Activity : The compound has shown promising results in various cancer cell lines. For instance, it displayed significant antiproliferative effects against human colon adenocarcinoma (Caco-2) cells with an IC50 value indicating effective inhibition of cell growth . The presence of the dichlorophenyl moiety appears to contribute to its ability to target multiple cellular pathways involved in cancer proliferation.

Antimicrobial Properties

A recent study highlighted the compound's effectiveness against multidrug-resistant pathogens. The dichloro groups enhance its interaction with microbial targets due to increased electrophilicity and lipophilicity, facilitating better penetration into bacterial cells .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecium | 16 µg/mL |

| S. aureus | 8 µg/mL |

| E. coli | 32 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that 3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exhibits significant anticancer activity against various cell lines:

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| Caco-2 | 39.8 | Significant decrease in viability compared to control |

| HeLa | 31.9 | Moderate activity |

| A549 | Not effective | No significant activity |

Case Studies

- Case Study on Anticancer Activity : In a comparative study involving several oxazole derivatives, it was found that the presence of a dichlorophenyl group significantly enhanced the anticancer activity against Caco-2 cells compared to other derivatives without such substitutions .

- Synergistic Effects : Research has indicated that when combined with other antimicrobial agents, this compound can exhibit synergistic effects, further enhancing its efficacy against resistant strains .

Q & A

Basic: What are the key synthetic routes for 3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how is purity validated?

Methodological Answer:

The synthesis typically involves cyclization of chlorinated phenyl precursors with hydroxylamine derivatives under alkaline conditions, followed by carboxylation. For example, analogous compounds are synthesized via oxime formation with hydroxylamine hydrochloride, followed by chlorination and cyclization with ethyl acetoacetate . Purity is validated using HPLC (95% purity thresholds, as seen in related oxazole derivatives) and corroborated by H/C NMR to confirm structural integrity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to resolve the dihydro-oxazole ring and substituent positions (e.g., 3,4-dichlorophenyl vs. 3,5-isomers) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHClNO for related analogs) .

- Elemental Analysis : Validates %C, %H, and %N against theoretical values .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:

Structurally analogous dichlorophenyl oxazoles exhibit pesticidal and acaricidal activity (e.g., Fluralaner intermediates) . Initial screening should include:

- Enzyme Inhibition Assays : Targeting GABA receptors or acetylcholinesterase, common in agrochemical targets .

- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., p-toluenesulfonic acid) .

- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps, as demonstrated for similar heterocycles .

- Purification : Gradient column chromatography (hexane/EtOAc) to isolate the carboxylic acid moiety .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dihydro-oxazole ring and dichlorophenyl group .

- Isotopic Labeling : Use N-labeled hydroxylamine to track oxazole nitrogen incorporation .

- Comparative Analysis : Cross-reference with analogs (e.g., 3,5-dichloro vs. 3,4-dichloro isomers) to identify substitution-specific shifts .

Advanced: How do substituent variations impact bioactivity in SAR studies?

Methodological Answer:

- Substituent Scanning : Compare 3,4-dichloro (target) with 3,5-dichloro (e.g., CAS 1401093-84-2) to assess chlorine position effects on pesticidal activity .

- Methoxy vs. Methyl Groups : Introduce electron-donating groups (e.g., methoxy) to modulate lipophilicity and target binding .

- In Silico Docking : Use AutoDock Vina to predict interactions with insect GABA receptors .

Advanced: What strategies are used to elucidate metabolic pathways?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-HRMS for phase I/II metabolites .

- Isotope Tracing : C-labeled carboxylic acid tracks decarboxylation or conjugation reactions .

- Comparative Metabolomics : Compare with Fluralaner derivatives to identify conserved biotransformations .

Advanced: How to develop sensitive analytical methods for trace quantification?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. LOQ < 10 ng/mL .

- Derivatization : Enhance detection via esterification with BF-MeOH to form volatile methyl esters .

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column if stereoisomers are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.